Benzyl(triphenyl)germane

Description

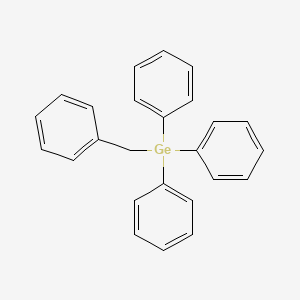

Benzyl(triphenyl)germane is an organogermanium compound with the formula Ge(C6H5)3(CH2C6H5). It consists of a germanium atom bonded to three phenyl groups and one benzyl group. This compound is part of the broader class of tetraorganogermanes, which are characterized by their Ge–C bonds and diverse reactivity patterns.

Such structural features influence its applications in organic synthesis, particularly in photolytic reactions or as intermediates in transmetallation processes .

Properties

CAS No. |

3246-98-8 |

|---|---|

Molecular Formula |

C25H22Ge |

Molecular Weight |

395.1 g/mol |

IUPAC Name |

benzyl(triphenyl)germane |

InChI |

InChI=1S/C25H22Ge/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

InChI Key |

AOBBXWIKWYBUQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triphenyl)germane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triphenylgermanium hydride in the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or xylene .

Another method involves the use of benzyl bromide and triphenylgermanium chloride in the presence of a palladium catalyst. This reaction is carried out under mild conditions and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. Industrial processes may also incorporate additional purification steps such as recrystallization or distillation to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)germane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germanium hydrides.

Substitution: The benzyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Electrophiles: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield germanium oxides, while reduction reactions produce germanium hydrides. Substitution reactions can result in a variety of substituted germanium compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl(triphenyl)germane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction is often mediated by the germanium atom, which can form stable complexes with biological molecules .

In chemical reactions, the mechanism of action typically involves the formation of intermediates such as germanium radicals or cations, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural Analogues: Substituted Triphenylgermanes

Benzyl(triphenyl)germane can be compared to other aryl-substituted triphenylgermanes, such as triphenyl(p-tolyl)germane , triphenyl(m-tolyl)germane , and triphenyl(o-tolyl)germane (). These compounds differ in the substituent attached to the germanium center, leading to variations in steric and electronic properties:

| Compound | Substituent | Yield (%) | Key Reactivity Observations |

|---|---|---|---|

| This compound | Benzyl (CH2C6H5) | N/A | High steric hindrance; slow transmetallation |

| Triphenyl(p-tolyl)germane | p-Tolyl (C6H4CH3) | 72 | Moderate reactivity in photolysis |

| Triphenyl(m-tolyl)germane | m-Tolyl (C6H4CH3) | 84 | Enhanced stability due to meta-substitution |

| Triphenyl(o-tolyl)germane | o-Tolyl (C6H4CH3) | 63 | Steric clash reduces reaction efficiency |

Key Findings :

- Electronic Effects : Electron-donating substituents (e.g., methyl in tolyl groups) stabilize the germanium center, whereas the benzyl group may enhance π-stacking interactions in solid-state structures .

Comparison with Other Organometallic Compounds

This compound can be contextualized against silicon- and tin-based analogues:

| Compound | Central Atom | Bond Strength (kJ/mol) | Reactivity in Transmetallation |

|---|---|---|---|

| This compound | Ge | ~240 (Ge–C) | Intermediate reactivity |

| Benzyl(triphenyl)silane | Si | ~318 (Si–C) | Low reactivity |

| Benzyl(triphenyl)stannane | Sn | ~200 (Sn–C) | High reactivity |

Key Findings :

- Bond Strength : The Ge–C bond in this compound is weaker than Si–C but stronger than Sn–C bonds, placing its reactivity between silanes and stannanes .

- Stereoselectivity : In transmetallation with tin(IV) chloride, allylgermanes (e.g., pentenyl(triphenyl)germane) exhibit time-dependent stereoselectivity (up to 91:9 anti:syn), a trait that may extend to this compound .

Functional Analogues: Phosphonium and Ammonium Salts

| Property | This compound | Benzyl(triphenyl)phosphonium chloride |

|---|---|---|

| Central Atom | Ge (neutral) | P (positively charged) |

| Applications | Organic synthesis | Phase-transfer catalysis, corrosion inhibition |

| Thermal Stability | Moderate | High (decomposes >250°C) |

Key Findings :

- Charge Effects : The neutral germanium compound is less polar than its phosphonium counterpart, affecting solubility in polar solvents .

- Corrosion Inhibition : Unlike benzyl(triphenyl)phosphonium salts, which inhibit magnesium alloy corrosion with >90% efficiency, this compound’s utility in this area remains unexplored .

Comparison with Carbon-Centered Analogues

Triphenylmethane (), a carbon-centered analogue, lacks the germanium atom but shares a triphenyl-substituted structure:

| Property | This compound | Triphenylmethane |

|---|---|---|

| Bond Type | Ge–C (polar-covalent) | C–C (covalent) |

| Stability | Air-sensitive | Air-stable |

| Reactivity | Prone to oxidation | Inert under standard conditions |

Key Findings :

- Oxidative Stability : The Ge–C bond’s susceptibility to oxidation limits this compound’s storage conditions compared to triphenylmethane .

Biological Activity

Benzyl(triphenyl)germane is an organogermanium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antiproliferative effects, and other relevant findings from recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of triphenylgermane with benzyl halides. This reaction can be facilitated through various methods, including:

- Nucleophilic substitution : The nucleophilic triphenylgermane attacks the electrophilic carbon in the benzyl halide.

- Wittig-type reactions : These reactions can be adapted for the formation of organogermanium compounds.

Antiproliferative Activity

Recent studies have highlighted significant antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A375 (Melanoma) | 9.8 | Inhibition of cell cycle progression |

| PC-3 (Prostate cancer) | 15.0 | Disruption of mitochondrial function |

These results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Dysfunction : Studies suggest that the compound disrupts mitochondrial bioenergetics, leading to reduced ATP production and increased reactive oxygen species (ROS), which triggers apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .

- Antioxidant Properties : Some research indicates that this compound may possess antioxidant properties, which could mitigate oxidative stress in normal tissues while exerting cytotoxic effects on malignant cells .

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various derivatives of this compound, focusing on their antiproliferative activities against colorectal cancer cell lines. The derivatives were screened using MTT assays, revealing that specific substitutions on the phenyl rings significantly enhanced their biological activity .

Another investigation assessed the compound's effects on mitochondrial function in human cancer cell lines. The results demonstrated that treatment with this compound led to a marked decrease in mitochondrial membrane potential, a precursor to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.